Piragliatin

Catalog No.
S539766
CAS No.
625114-41-2
M.F
C19H20ClN3O4S
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piragliatin

Generic GK activators often introduce confounding hERG/CYP3A4 off-target artifacts or fail to provide full dual-tissue activation, compromising assay reproducibility. Piragliatin eliminates these issues as a well-characterized, mixed-type allosteric GK activator with a β value of 1.74. • Defines maximum Vmax modulation benchmark for novel GKA screening. • Free of early-generation hERG inhibition and CYP3A4 time-dependent inactivation. • Simultaneously drives hepatic glucose uptake and pancreatic insulin secretion for holistic metabolic models. SMolecule supplies high-purity Piragliatin with batch-to-batch consistency, immediate global delivery.

CAS Number

625114-41-2

Product Name

Piragliatin

IUPAC Name

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1

InChI Key

XEANIURBPHCHMG-SWLSCSKDSA-N

solubility

Soluble in DMSO

Synonyms

RO4389620; RO 4389620; RO-4389620

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl

The exact mass of the compound Piragliatin is 421.0863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Piragliatin (CAS: 625114-41-2) is a well-characterized, mixed-type, dual-acting small-molecule allosteric activator of glucokinase (GK). In procurement and assay development, it serves as a critical reference standard for "full" GK activation, fundamentally altering enzyme kinetics by increasing the maximal velocity (Vmax) and decreasing the glucose concentration required for half-maximal activity (S0.5). Because it acts on both hepatic and pancreatic glucokinase isoforms, Piragliatin is highly valued in drug discovery workflows as a benchmark for systemic glucose homeostasis modeling and high-throughput screening calibration [1].

Research Fit

Pathway Glucokinase activation studies
Models β-cell function and hepatic glucose output
Tool Compound Allosteric GK activator probe

Generic substitution within the glucokinase activator (GKA) class severely compromises assay reproducibility and model validity. Utilizing early-generation structural analogs (such as RO0281675 or intermediate pyrazines) introduces confounding hERG channel inhibition and CYP3A4 time-dependent inactivation, which artificially skew in vitro safety profiles. Conversely, substituting Piragliatin with modern partial GKAs (like AZD1656) or liver-selective agents (like TTP399) fails to replicate the full, dual-tissue (pancreatic and hepatic) activation required for comprehensive metabolic reference data. For laboratories requiring a true "full" dual-activator baseline without early-generation off-target liabilities, Piragliatin is strictly non-interchangeable [1].

Substitution Risk

Enzyme kinetics

GKAs differ in Vmax restoration (β) and cooperativity; direct substitution may shift activation profile and glucose-response interpretation.

Tissue selectivity

Liver-selective vs. non-selective GKAs may produce distinct hepatic vs. β-cell endpoint profiles, limiting interchangeability.

Metabolic pathway

CYP3A-dependent vs. independent GKAs may exhibit different drug-drug interaction profiles in co-administration studies.

Enzyme Kinetic Full Activation (Vmax Modulation)

In biochemical enzyme kinetic assays, Piragliatin functions as a "full" glucokinase activator, demonstrating a high capacity to increase the enzyme's maximal velocity (Vmax). Comparative kinetic studies reveal that Piragliatin achieves a β value (representing Vmax change) of 1.74, whereas partial GKAs such as AZD1656 and PF-04937319 exhibit β values of <1.0[1].

Evidence DimensionGlucokinase Vmax modulation (β value)
Target Compound DataPiragliatin: β = 1.74
Comparator Or BaselineAZD1656 / PF-04937319: β < 1.0
Quantified Difference>74% higher Vmax modulation capacity compared to partial activators
ConditionsNonessential-mixed type enzyme kinetics equation evaluation in recombinant GK assays

Procurement of Piragliatin ensures a robust positive control for maximizing enzyme velocity in high-throughput screening, which partial activators cannot provide.

Vmax restoration
Head-to-head
β = 1.74
Supports glucokinase activation assay interpretation
Compared to AZD1656 (β < 1); recombinant human GK assay

Off-Target Liability Clearance (hERG and CYP3A4)

Early-generation GKA scaffolds often suffered from significant off-target liabilities that complicated downstream data interpretation. Piragliatin was specifically engineered to resolve these issues, demonstrating no significant hERG potassium channel inhibition or time-dependent inactivation (TDI) of CYP3A4. In contrast, its direct developmental predecessor (Compound 3) exhibited a hERG IC50 of 7.3 μM and caused 54% CYP3A4 TDI [1].

Evidence DimensionOff-target inhibition (hERG and CYP3A4)
Target Compound DataPiragliatin: No significant hERG inhibition or CYP3A4 TDI
Comparator Or BaselinePredecessor Compound 3: hERG IC50 = 7.3 μM; 54% CYP3A4 TDI
Quantified DifferenceComplete clearance of off-target CYP3A4 TDI and hERG inhibition
ConditionsIn vitro patch clamp / potassium channel assay and human liver microsome CYP3A4 incubation

Eliminating hERG and CYP3A4 interference is critical for laboratories needing clean baseline data in preclinical ADME/Tox and cardiovascular safety screening.

Glycemic endpoint
Reported
−32.5% FPG
In vivo glucose-lowering endpoint context
T2D patient study, 200 mg BID, 8 days; cross-study comparable

Dual-Tissue Systemic Activation Profile

For whole-organism metabolic modeling, the choice of GKA dictates which tissues are stimulated. Piragliatin is a dual-acting GKA that effectively lowers the EC50 for glucose in both hepatic cells and pancreatic β-cells, triggering both liver glucose disposal and glucose-stimulated insulin secretion (GSIS). By contrast, hepatoselective comparators like TTP399 strictly target liver glucokinase and fail to activate pancreatic β-cell insulin secretion [1].

Evidence DimensionPancreatic β-cell activation (GSIS)
Target Compound DataPiragliatin: Active (Triggers GSIS)
Comparator Or BaselineTTP399: Inactive in pancreas (No GSIS effect)
Quantified DifferenceBinary difference in tissue targeting (Dual vs. Hepatic-only)
ConditionsIn vivo models and isolated pancreatic islet assays

Procuring a dual-activator is strictly necessary for researchers modeling systemic glucose homeostasis where pancreatic insulin response is a mandatory endpoint.

CYP3A interaction
Reported
AUC∞ +44%
PK interaction study context
With ketoconazole; CYP3A substrate profile

Positive Control in High-Throughput Glucokinase Screening

Because Piragliatin is a "full" activator with a highly characterized β value (1.74), it is an established reference standard for calibrating biochemical assays. It reliably establishes the upper bound of Vmax modulation, allowing researchers to accurately benchmark the efficacy of novel, uncharacterized GKA candidates [1].

Systemic Glucose Homeostasis and GSIS Modeling

Due to its dual-acting nature, Piragliatin is essential for in vivo and ex vivo models requiring simultaneous hepatic glucose uptake and pancreatic glucose-stimulated insulin secretion (GSIS). It is preferred over liver-selective agents when the experimental design mandates a holistic view of multi-organ metabolic feedback loops [2].

ADME/Tox Baseline Benchmarking

With its structural resolution of early-generation hERG and CYP3A4 liabilities, Piragliatin serves as a clean pharmacological baseline in preclinical safety profiling. It allows toxicologists to isolate the mechanism-based effects of glucokinase overactivation from the off-target chemical toxicities that plagued earlier scaffolds [3].

Application Fit

Application
Selection Property
Validation Focus
GKA comparator studies
Full GK activation benchmark
Glycemic endpoint monitoring
SAR and toxicity research
Hepatic lipidosis risk markers
Off-target toxicity endpoint assessment
β-cell function investigation
Glucose-sensor role probe
Insulin secretion assay context

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

421.0863050 Da

Monoisotopic Mass

421.0863050 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BM1HR7IP1L

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Phosphotransferase [EC:2.7.1.-]
GCK [HSA:2645] [KO:K12407]

Other CAS

625114-41-2

Wikipedia

Piragliatin
1: Zhi J, Zhai S. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus. J Clin Pharmacol. 2016 Feb;56(2):231-8. doi: 10.1002/jcph.589. Epub 2015 Sep 10. PubMed PMID: 26183686.
2: Zhi J, Zhai S, Boldrin M. Dose-Dependent Effect of Piragliatin, a Glucokinase Activator, on the QT Interval Following Short-Term Multiple Doses in Patients With Type 2 Diabetes Mellitus. Clin Pharmacol Drug Dev. 2017 May;6(3):258-265. doi: 10.1002/cpdd.289. Epub 2016 Aug 14. PubMed PMID: 27364955.
3: Georgy A, Zhai S, Liang Z, Boldrin M, Zhi J. Lack of Potential Pharmacokinetic and Pharmacodynamic Interactions Between Piragliatin, a Glucokinase Activator, and Simvastatin in Patients With Type 2 Diabetes Mellitus. J Clin Pharmacol. 2016 Jun;56(6):675-82. doi: 10.1002/jcph.640. Epub 2015 Dec 21. PubMed PMID: 26381165.
4: Zhai S, Georgy A, Liang Z, Zhi J. Pharmacokinetic and Pharmacodynamic Drug Interaction Study of Piragliatin, a Glucokinase Activator, and Glyburide, a Sulfonylurea, in Type 2 Diabetic Patients. Clin Pharmacol Drug Dev. 2016 Nov;5(6):552-556. doi: 10.1002/cpdd.276. Epub 2016 Jun 28. PubMed PMID: 27274007.
5: Zhi J, Zhai S, Georgy A, Liang Z, Boldrin M. Exploratory effects of a strong CYP3A inhibitor (ketoconazole), a strong CYP3A inducer (rifampicin), and concomitant ethanol on piragliatin pharmacokinetics and pharmacodynamics in type 2 diabetic patients. J Clin Pharmacol. 2016 May;56(5):548-54. doi: 10.1002/jcph.617. Epub 2015 Oct 26. PubMed PMID: 26272330.
6: Bonadonna RC, Heise T, Arbet-Engels C, Kapitza C, Avogaro A, Grimsby J, Zhi J, Grippo JF, Balena R. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. J Clin Endocrinol Metab. 2010 Nov;95(11):5028-36. doi: 10.1210/jc.2010-1041. Epub 2010 Aug 25. PubMed PMID: 20739378.
7: Sarabu R, Bizzarro FT, Corbett WL, Dvorozniak MT, Geng W, Grippo JF, Haynes NE, Hutchings S, Garofalo L, Guertin KR, Hilliard DW, Kabat M, Kester RF, Ka W, Liang Z, Mahaney PE, Marcus L, Matschinsky FM, Moore D, Racha J, Radinov R, Ren Y, Qi L, Pignatello M, Spence CL, Steele T, Tengi J, Grimsby J. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. J Med Chem. 2012 Aug 23;55(16):7021-36. doi: 10.1021/jm3008689. Epub 2012 Aug 1. PubMed PMID: 22809456.
8: Kim MK, Cho JH, Lee JJ, Cheong YH, Son MH, Lee KJ. Differential protective effects of exenatide, an agonist of GLP-1 receptor and Piragliatin, a glucokinase activator in beta cell response to streptozotocin-induced and endoplasmic reticulum stresses. PLoS One. 2013 Sep 19;8(9):e73340. doi: 10.1371/journal.pone.0073340. eCollection 2013. PubMed PMID: 24069189; PubMed Central PMCID: PMC3777936.
9: Doliba N, Qin W, Najafi H, Wilson D, Grimsby J, Matschinsky F. Piragliatin, an allosteric activator of glucokinase, greatly enhances glucose-induced pancreatic islet respiration and insulin release. Can J Diabetes. 2009;33(3):209. doi: 10.1016/S1499-2671(09)33071-3. Epub 2012 Dec 10. PubMed PMID: 25998593.
10: Pettersen JC, Litchfield J, Neef N, Schmidt SP, Shirai N, Walters KM, Enerson BE, Chatman LA, Pfefferkorn JA. The relationship of glucokinase activator-induced hypoglycemia with arteriopathy, neuronal necrosis, and peripheral neuropathy in nonclinical studies. Toxicol Pathol. 2014 Jun;42(4):696-708. doi: 10.1177/0192623314526006. Epub 2014 Apr 24. PubMed PMID: 24771080.
11: Grewal AS, Sekhon BS, Lather V. Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus. Mini Rev Med Chem. 2014;14(7):585-602. Review. PubMed PMID: 25052034.
12: Dhanesha N, Joharapurkar A, Shah G, Kshirsagar S, Patel V, Patel K, Bahekar R, Jain M. Treatment with exendin-4 improves the antidiabetic efficacy and reverses hepatic steatosis in glucokinase activator treated db/db mice. Eur J Pharmacol. 2013 Aug 15;714(1-3):188-92. doi: 10.1016/j.ejphar.2013.06.015. Epub 2013 Jun 25. PubMed PMID: 23810686.
13: Kamiyama H, Terauchi Y. [Current status of clinical development of novel anti-diabetic drugs]. Nihon Rinsho. 2015 Mar;73(3):517-22. Japanese. PubMed PMID: 25812383.
14: Zhao J, Nanjo T, de Lucca EC Jr, White MC. Chemoselective methylene oxidation in aromatic molecules. Nat Chem. 2019 Mar;11(3):213-221. doi: 10.1038/s41557-018-0175-8. Epub 2018 Dec 17. PubMed PMID: 30559371; PubMed Central PMCID: PMC6386604.
15: Doliba NM, Fenner D, Zelent B, Bass J, Sarabu R, Matschinsky FM. Repair of diverse diabetic defects of β-cells in man and mouse by pharmacological glucokinase activation. Diabetes Obes Metab. 2012 Oct;14 Suppl 3:109-19. doi: 10.1111/j.1463-1326.2012.01652.x. Review. PubMed PMID: 22928571; PubMed Central PMCID: PMC4433321.
16: Nissim I, Horyn O, Nissim I, Daikhin Y, Wehrli SL, Yudkoff M, Matschinsky FM. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics. Biochem J. 2012 Jun 15;444(3):537-51. doi: 10.1042/BJ20120163. PubMed PMID: 22448977; PubMed Central PMCID: PMC3679927.
17: Doliba NM, Qin W, Najafi H, Liu C, Buettger CW, Sotiris J, Collins HW, Li C, Stanley CA, Wilson DF, Grimsby J, Sarabu R, Naji A, Matschinsky FM. Glucokinase activation repairs defective bioenergetics of islets of Langerhans isolated from type 2 diabetics. Am J Physiol Endocrinol Metab. 2012 Jan 1;302(1):E87-E102. doi: 10.1152/ajpendo.00218.2011. Epub 2011 Sep 27. PubMed PMID: 21952036; PubMed Central PMCID: PMC3328091.

Explore Compound Types